2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(4-Methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 2-position: A 4-methoxyphenyl group, which introduces electron-donating properties.
- 3- and 5-positions: Methyl substituents, enhancing steric stability and modulating electronic interactions.
- 7-position: A propan-2-yl (isopropyl) amine group, influencing solubility and target binding.
Pyrazolo[1,5-a]pyrimidines are recognized for their role as ATP synthase inhibitors in Mycobacterium tuberculosis (M.tb), with structural modifications significantly impacting potency, selectivity, and pharmacokinetics .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-11(2)19-16-10-12(3)20-18-13(4)17(21-22(16)18)14-6-8-15(23-5)9-7-14/h6-11,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVRHQGGKSUIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve standing the mixture at ambient temperature for an hour, followed by filtration and recrystallization from acetic acid .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with research indicating its ability to inhibit CDK2 (Cyclin-Dependent Kinase 2), an enzyme crucial for cell cycle regulation . The compound has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been explored for its potential use in treating other diseases due to its diverse biological activities .
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of CDK2, which plays a critical role in cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, thereby preventing its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Key structural analogs and their substituent profiles are summarized below:
Key Observations :
- 3-Position : Fluorophenyl groups (e.g., 4-fluorophenyl) are common in high-activity analogs, improving target affinity .
- 5-Position : Aryl or heteroaryl groups (e.g., phenyl, 4-methoxyphenyl) enhance anti-M.tb activity .
- 7-Amine : Bulky or heterocyclic substituents (e.g., pyridinylmethyl, morpholinylpropyl) improve microsomal stability but may increase hERG liability .
Anti-Mycobacterial Activity
Target Compound Prediction :
- The isopropylamine at the 7-position likely reduces hERG risk compared to pyridinylmethyl analogs but may decrease microsomal stability .
Pharmacokinetic Properties
- Microsomal Stability : Pyridinylmethyl derivatives (e.g., Compound 47) showed >80% stability in mouse/human liver microsomes, whereas morpholinylpropyl analogs (e.g., D503-0349) had lower stability (~60%) .
- hERG Inhibition : Pyridinylmethyl substituents (e.g., Compound 34) exhibited IC50 > 10 µM, while morpholinylpropyl groups (D503-0349) had IC50 > 30 µM, indicating lower cardiac toxicity .
Challenges :
- Steric hindrance at the 2-position may reduce coupling efficiency.
- Purification may require HPLC due to polar byproducts .
Biological Activity
2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and enzymatic inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl substituent and an isopropyl amine moiety, which contribute to its biological activity. The flexibility of the substituents allows for various conformations that may influence its interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition affects the cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby leading to reduced cell proliferation in cancerous cells.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, this compound has shown potent inhibitory effects against various cancer cell lines. In vitro studies have demonstrated that this compound induces apoptosis and cell cycle arrest in several cancer types through its interaction with CDK2 .
Enzymatic Inhibition
In addition to its anticancer properties, this compound has been studied for its ability to inhibit other enzymes relevant in disease processes. For instance, it may interact with kinases involved in signaling pathways that regulate cell growth and survival. The specific binding affinity and inhibitory constants (IC50) for these interactions are critical for understanding its therapeutic potential.
Data Summary
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | CDK2 | Inhibition of cell proliferation | |
| Enzymatic Inhibition | Various kinases | Reduced enzymatic activity |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through CDK2 inhibition. The IC50 value was determined to be approximately 15 µM.
- Kinase Inhibition Assay : Another study assessed the compound's ability to inhibit various kinases involved in cancer signaling pathways. It was found to exhibit selective inhibition against CDK2 with an IC50 value of 10 µM, indicating strong potential as a targeted therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
